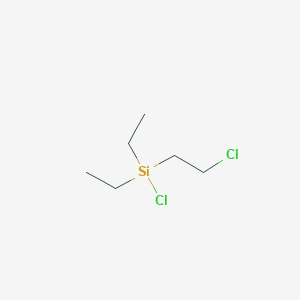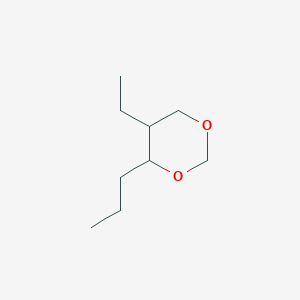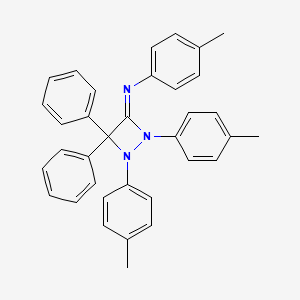![molecular formula C14H15Cl2N3OS2 B14010300 4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo- CAS No. 27421-73-4](/img/structure/B14010300.png)
4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo- is a heterocyclic compound featuring a five-membered thiazolidine ring. This compound is notable for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo- typically involves a multicomponent reaction. One common method includes the reaction of 2-amino-5-chlorophenol with various aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . The reaction can be carried out using both conventional and microwave heating techniques to improve yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance atom economy, cleaner reaction profiles, and catalyst recovery. Techniques such as nano-catalysis and click reactions are utilized to improve the selectivity, purity, and pharmacokinetic activity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo- involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit the activity of hypoxia-inducible factor-1α (HIF-1α), which plays a crucial role in tumor growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imino-4-thiazolidinone: Known for its anticancer properties.
2-Thioxothiazolidin-4-one (Rhodanine): Exhibits antimicrobial and anticancer activities.
Thiazolidin-2,4-dione: Used in the treatment of diabetes due to its insulin-sensitizing properties.
Uniqueness
4-Thiazolidinone,3-[[[4-[bis(2-chloroethyl)amino]phenyl]methylene]amino]-2-thioxo- is unique due to its dual functionality, combining the thiazolidinone ring with bis(2-chloroethyl)amino groups. This structure enhances its biological activity, making it a potent candidate for drug development .
Propriétés
Numéro CAS |
27421-73-4 |
|---|---|
Formule moléculaire |
C14H15Cl2N3OS2 |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
3-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15Cl2N3OS2/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-17-19-13(20)10-22-14(19)21/h1-4,9H,5-8,10H2 |
Clé InChI |
PWWHLUPHTPAQPF-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=S)S1)N=CC2=CC=C(C=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)

![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)

![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)

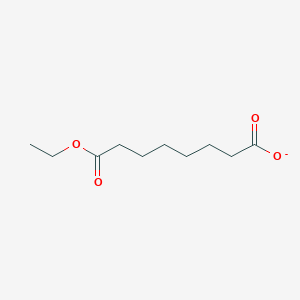
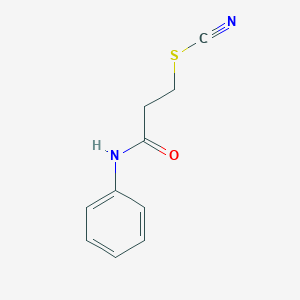
![2-Methyl-n-(2-methylpropyl)-n-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14010266.png)

